molecular formula C11H14N4O B13436759 N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide CAS No. 135410-71-8

N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide

Cat. No.: B13436759
CAS No.: 135410-71-8
M. Wt: 218.26 g/mol
InChI Key: YUBGMVPGLJDUSZ-UHFFFAOYSA-N
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Description

“N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide” is an ethanimidamide derivative featuring a cyano group (N’-Cyano), a methyl group (N-methyl), and a (6-methoxy-3-pyridinyl)methyl substituent. The methoxy group’s electron-donating nature may influence solubility, stability, and receptor binding compared to chloro-substituted analogs.

Properties

CAS No.

135410-71-8

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

N'-cyano-N-[(6-methoxypyridin-3-yl)methyl]-N-methylethanimidamide

InChI

InChI=1S/C11H14N4O/c1-9(14-8-12)15(2)7-10-4-5-11(16-3)13-6-10/h4-6H,7H2,1-3H3

InChI Key

YUBGMVPGLJDUSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC#N)N(C)CC1=CN=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide typically involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with methylamine and cyanoacetamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound binds to nicotinic acetylcholine receptors in insects, leading to overstimulation and eventual paralysis of the pests . This action disrupts normal neural transmission, effectively controlling pest populations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several derivatives, primarily differing in substituents on the pyridine ring or the alkyl/cyano groups. Key analogs include:

Compound Name Substituent (Pyridine Ring) Functional Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Application/Notes References
Target Compound 6-methoxy N’-Cyano, N-methyl, ethanimidamide C11H13N5O 243.26* N/A Hypothetical neonicotinoid analog
Acetamiprid 6-chloro N’-Cyano, N-methyl, ethanimidamide C10H11ClN4 222.7 98.9 Widely used neonicotinoid insecticide
N’-Cyano-N-(2-cyanoethyl)-N-methylethanimidamide N’-Cyano, N-methyl, 2-cyanoethyl C7H10N4 166.19 N/A Non-pyridine derivative; potential intermediate
Acetamiprid-N-desmethyl 6-chloro N’-Cyano, ethanimidamide (no N-methyl) C9H9ClN4 208.65 N/A Metabolite of Acetamiprid

*Calculated molecular weight based on formula.

Key Comparisons:

Substituent Effects on Bioactivity :

  • The 6-methoxy group in the target compound vs. 6-chloro in Acetamiprid ():

  • Methoxy : Electron-donating, increases pyridine ring electron density. May enhance solubility in polar solvents but reduce binding affinity to insect nicotinic acetylcholine receptors (nAChRs), which typically favor electron-withdrawing groups (e.g., Cl) for optimal interaction.
  • Chloro: Electron-withdrawing, improves receptor binding and insecticidal potency in neonicotinoids.

Physical Properties :

  • Acetamiprid’s melting point (98.9°C) () suggests moderate crystallinity. The methoxy analog may exhibit a lower melting point due to reduced polarity compared to chloro.

Metabolic and Environmental Fate: Acetamiprid undergoes microbial degradation via oxidative pathways (e.g., C≡N bond cleavage) to form metabolites like Ac-11 ().

Toxicity and Safety :

  • Acetamiprid is classified as a moderate-risk pesticide with low mammalian toxicity (). Structural analogs with methoxy groups may exhibit distinct toxicological profiles, necessitating further investigation (e.g., cytochrome P450 interactions) ().

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis may parallel Acetamiprid’s routes (e.g., condensation of cyanoimidamide intermediates with pyridinylmethyl amines) (). Methoxy substitution could require protective group strategies to prevent demethylation.
  • Biological Activity: Neonicotinoids like Acetamiprid target insect nAChRs. Methoxy substitution may reduce efficacy against resistant pests, as seen in analogs with altered electron density ().
  • Environmental Impact : Methoxy-substituted compounds may exhibit slower degradation than chloro analogs, affecting environmental persistence ().

Biological Activity

N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide, commonly referred to as a derivative of acetamiprid, is a compound belonging to the class of neonicotinoids. Neonicotinoids are widely used as insecticides due to their efficacy in targeting the nicotinic acetylcholine receptors (nAChRs) in insects. This article explores the biological activity of this compound, focusing on its toxicological properties, mechanisms of action, and implications for human health and the environment.

  • Molecular Formula : C₁₀H₁₁N₄O
  • Molecular Weight : 222.67 g/mol
  • CAS Number : 160430-64-8
  • Structure : The compound features a pyridine ring substituted with a methoxy group and a cyano group, contributing to its biological activity.

This compound acts primarily by binding to nAChRs in insects, leading to overstimulation of the nervous system. This results in paralysis and death of target pests. The activation of these receptors occurs at concentrations as low as 1 μM, indicating high potency against various insect species .

Toxicological Profile

Recent studies have highlighted several aspects of the toxicological profile of acetamiprid and its derivatives:

  • Neurotoxicity : Acetamiprid has been associated with developmental neurotoxicity (DNT). The weight of evidence from various studies suggests that it can cause activation and rapid desensitization of nAChRs, which may lead to adverse developmental outcomes .
  • Genotoxicity and Carcinogenicity : Current assessments indicate no significant evidence linking acetamiprid to genotoxic or carcinogenic effects in humans. However, ongoing evaluations are recommended to monitor potential long-term effects .
  • Endocrine Disruption : There is a need for further assessment regarding the endocrine-disrupting properties of acetamiprid, as it may affect hormonal pathways in non-target organisms .

Environmental Impact

The environmental persistence and bioaccumulation potential of neonicotinoids raise concerns regarding their impact on non-target species, particularly pollinators like honeybees. Studies indicate that sublethal doses can affect bee behavior, impairing foraging and navigation abilities .

Case Studies

StudyFindings
Bulletin of Entomological Research (1998)Comparative toxicity of acetamiprid vs. imidacloprid showed similar efficacy against cotton whitefly but different environmental persistence rates.
Archives of Environmental Contamination and Toxicology (2008)Sublethal doses affected honeybee behavior significantly, raising concerns about ecological impacts.
EFSA Report (2023)No conclusive evidence found for increased hazards compared to previous assessments; however, data gaps remain regarding DNT effects .

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